Pyrrolidin-1-amine dihydrochloride

Description

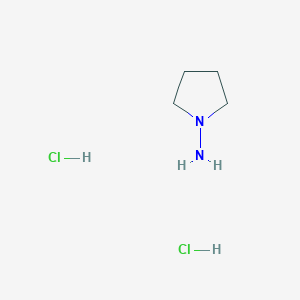

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidin-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-6-3-1-2-4-6;;/h1-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAQYXXHPDEVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389313-46-5 | |

| Record name | pyrrolidin-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyrrolidin 1 Amine Dihydrochloride and Its Structural Analogues

Established Synthetic Pathways for Pyrrolidin-1-amine Dihydrochloride (B599025)

Established methods for the synthesis of the parent compound, 1-aminopyrrolidine, often rely on the cyclization of linear precursors. A common and straightforward approach involves the reaction of a 1,4-dihalobutane with hydrazine (B178648).

One such method details the reaction of 1,4-dihalobutane, for instance, 1,4-dichlorobutane, with hydrazine hydrate (B1144303) in the presence of a base like potassium hydroxide. google.com The reaction is typically performed in an alcohol solvent, such as isopropanol, under heating. This process can achieve yields of up to 69% and is noted for its selectivity. google.com The reaction proceeds by the sequential nucleophilic substitution of the two halogen atoms by the hydrazine molecule, followed by an intramolecular cyclization to form the pyrrolidine (B122466) ring. The final product is typically isolated as the dihydrochloride salt by treatment with hydrochloric acid.

Another established route involves the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate. researchgate.net This reaction directly yields 1-aminopyrrolidin-2-one, a key structural analogue. The subsequent reduction of the lactam carbonyl group would be required to obtain 1-aminopyrrolidine.

A further industrial method for producing the basic pyrrolidine structure involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt- and nickel oxide catalyst. wikipedia.org While this produces the parent pyrrolidine, subsequent N-amination would be necessary to form pyrrolidin-1-amine.

Table 1: Comparison of Established Synthetic Methods for 1-Aminopyrrolidine and Analogues

| Starting Material(s) | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 1,4-Dihalobutane, Hydrazine Hydrate | Potassium Hydroxide, Isopropanol | 1-Aminopyrrolidine | Up to 69% | google.com |

| γ-Butyrolactone, Hydrazine Hydrate | - | 1-Aminopyrrolidin-2-one | Not specified | researchgate.net |

| 1,4-Butanediol, Ammonia | Cobalt/Nickel Oxide Catalyst | Pyrrolidine | Not specified | wikipedia.org |

Innovations in Preparative Chemistry for Pyrrolidin-1-amine Dihydrochloride Synthesis

Recent innovations in pyrrolidine synthesis have focused on improving efficiency, selectivity, and substrate scope. While not always applied directly to this compound, these advanced methods are applicable to its structural analogues.

One innovative approach involves the use of donor-acceptor (DA) cyclopropanes. A method has been developed for the synthesis of 1,5-substituted pyrrolidin-2-ones from DA cyclopropanes and primary amines like anilines or benzylamines. mdpi.com This reaction is catalyzed by a Lewis acid and proceeds through the opening of the cyclopropane (B1198618) ring followed by in situ lactamization. mdpi.com This strategy offers a versatile route to complex pyrrolidine structures.

Another area of innovation is the use of metal-catalyzed reactions. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Similarly, gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides a pathway to various enantioenriched pyrrolidines. organic-chemistry.org

Furthermore, cascade reactions have emerged as a powerful tool. A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has been used for the stereoselective synthesis of pyrrolidines. organic-chemistry.org These innovative catalytic systems and cascade processes represent a significant step forward from more traditional, often harsher, synthetic methods.

Asymmetric Synthesis and Stereocontrol in Pyrrolidin-1-amine Precursors

The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance, as the stereochemistry often dictates biological activity. researchgate.net A significant body of research is dedicated to the asymmetric synthesis of pyrrolidine precursors, many of which could be adapted to produce chiral versions of Pyrrolidin-1-amine.

Catalytic asymmetric methods offer a more elegant approach. The 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles is a classic and highly studied method for constructing the pyrrolidine ring with stereocontrol. nih.govacs.org By using chiral catalysts, often based on transition metals like silver or copper, it is possible to obtain densely substituted pyrrolidines with high diastereoselectivity and enantioselectivity. acs.org For instance, the reaction between (S)-N-tert-butanesulfinyl imines and glycine (B1666218) α-imino ester derivatives, catalyzed by silver carbonate, yields proline derivatives with up to four stereogenic centers. acs.org

Another powerful technique is the iodocyclization of enantiopure homoallylic sulfonamides, which provides a valuable route to trans-2,5-disubstituted pyrrolidines. nih.gov The stereocontrol is derived from the use of sulfinimine-derived enantiopure starting materials. nih.gov

Table 2: Selected Asymmetric Synthetic Routes to Chiral Pyrrolidine Precursors

| Chiral Source/Method | Starting Material | Key Steps | Product | Reference |

|---|---|---|---|---|

| Chiral Pool | trans-4-hydroxyl-L-proline | Decarboxylation, Sₙ2 with azide, Reduction | (S)-3-Aminopyrrolidine dihydrochloride | google.com |

| Chiral Pool | L-aspartic acid | Acylation, Esterification, Reduction, Cyclization | (S)-(+)-3-Aminopyrrolidine dihydrochloride | researchgate.net |

| Chiral Auxiliary | (S)-N-tert-butanesulfinyl imine | Ag-catalyzed [3+2] cycloaddition | Densely substituted proline derivatives | acs.org |

| Chiral Auxiliary | Enantiopure homoallylic sulfonamides | Iodocyclization | trans-2,5-Disubstituted 3-iodopyrrolidines | nih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. For pyrrolidine synthesis, this includes the use of alternative energy sources, safer solvents, and atom-economical reactions.

Microwave-assisted organic synthesis (MAOS) has been highlighted as a technology that supports the new era of green chemistry in pyrrolidine synthesis. nih.gov Microwave irradiation can significantly reduce reaction times, improve yields, and sometimes enable reactions that are difficult under conventional heating. A one-pot synthesis of nitrogen-containing heterocycles, including pyrrolidines, from alkyl dihalides and primary amines or hydrazines in an alkaline aqueous medium under microwave irradiation exemplifies this approach. organic-chemistry.org The use of water as a solvent is a key green feature of this method.

Another green strategy is the use of catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions. A chiral amine-derived iridacycle complex has been shown to catalyze the annulation of racemic diols and primary amines to provide chiral N-heterocycles. organic-chemistry.org This method is highly atom-economical as it avoids the pre-installation of leaving groups and generates water as the only byproduct.

Furthermore, the development of syntheses that proceed in environmentally benign solvents or even under solvent-free conditions is a major goal. The synthesis of a phthalimido-prolinamide organocatalyst has been shown to promote aldol (B89426) reactions under solvent- and additive-free conditions, with only a small amount of water improving the reaction. mdpi.com While not a direct synthesis of the pyrrolidine ring itself, the application of these principles in related transformations demonstrates the trend towards greener synthetic chemistry.

Synthesis of Deuterated and Isotopically Labelled this compound for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools for studying reaction mechanisms and for use in metabolic studies of drug candidates. nih.govrsc.org The synthesis of deuterated pyrrolidine derivatives has been achieved through innovative catalytic strategies.

A recently developed method combines H/D-exchange with a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgnih.gov This strategy allows for the efficient synthesis of α-deuterated enantioenriched pyrrolidine derivatives. The process involves the direct conversion of glycine-derived aldimine esters into their deuterated counterparts using heavy water (D₂O) as the deuterium source, catalyzed by a Cu(I) complex. rsc.org This is followed by the 1,3-dipolar cycloaddition, where the kinetic isotope effect favors the cleavage of the α-C-H bond over the newly formed α-C-D bond, ensuring high deuterium incorporation at the desired position. rsc.orgnih.gov This protocol is notable for its use of a cheap and safe deuterium source and mild reaction conditions. rsc.org

The utility of such methods has been demonstrated in the synthesis of a deuterium-labeled version of the MDM2 antagonist idasanutlin (B612072) (RG7388), highlighting the practical application of this chemistry in producing complex, isotopically labeled bioactive molecules. rsc.orgnih.gov While a specific synthesis for deuterated this compound is not detailed, these methodologies for creating deuterated pyrrolidine cores could be readily adapted for its preparation, likely by starting with a deuterated precursor that undergoes N-amination.

Chemical Reactivity and Reaction Mechanisms of Pyrrolidin 1 Amine Dihydrochloride

Amination Reactions and Their Scope Involving Pyrrolidin-1-amine Dihydrochloride (B599025)

The free base, N-aminopyrrolidine, derived from its dihydrochloride salt, is an effective aminating agent. Amination reactions involve the transfer of an amino group to a substrate. nih.gov These reactions can be broadly categorized based on whether the nitrogen precursor acts as a nucleophile or an electrophile. nih.gov N-aminopyrrolidine, with its lone pair on the terminal nitrogen, primarily functions as a nucleophilic aminating agent.

Reductive amination is a key strategy for forming amines and represents a significant application for compounds like N-aminopyrrolidine. masterorganicchemistry.comchemistrytalk.org This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com This method is highly efficient for creating primary, secondary, and tertiary amines. chemistrytalk.org The use of N-aminopyrrolidine in such reactions would lead to the formation of N,N'-disubstituted hydrazine (B178648) derivatives.

Another important amination reaction is the alkylation of amines using alkyl halides. chemistrytalk.org While direct alkylation can sometimes lead to multiple substitutions, controlled conditions can yield the desired product. chemistrytalk.orgchemguide.co.uk N-aminopyrrolidine can react with alkyl halides in an SN2 fashion, where the terminal amino group acts as the nucleophile. chemistrytalk.org

The scope of amination is further expanded through reactions with other electrophiles. For instance, amines react violently with acyl chlorides and more slowly with acid anhydrides to form amides. chemguide.co.uk N-aminopyrrolidine would be expected to react similarly, yielding N-acylamino pyrrolidine (B122466) derivatives.

Nucleophilic and Electrophilic Reactivity Profiles of the Pyrrolidin-1-amine Moiety

The reactivity of the Pyrrolidin-1-amine moiety is characterized by both nucleophilic and electrophilic potential, although its nucleophilic character is more pronounced.

Nucleophilic Reactivity: The N-aminopyrrolidine molecule contains two nitrogen atoms, but the terminal primary amino group (—NH₂) is the primary site of nucleophilicity. This is due to the presence of a lone pair of electrons on the nitrogen atom, making it a potent nucleophile capable of attacking electron-deficient centers. chemguide.co.ukbyjus.com The nucleophilicity of amines is a well-established principle in organic chemistry, enabling reactions with a wide range of electrophiles. chemguide.co.ukmasterorganicchemistry.com

Studies comparing the basicity and nucleophilicity of various pyrrolidine derivatives have shown that while there is some correlation, nucleophilicity is highly sensitive to steric effects. masterorganicchemistry.comnih.gov The reactivity of N-aminopyrrolidine as a nucleophile is evident in its reactions with:

Alkyl Halides: Undergoes SN2 reactions to form N-alkylated products. chemguide.co.uk

Carbonyl Compounds: Reacts with aldehydes and ketones to form hydrazones, which can be further reduced. masterorganicchemistry.com

Acyl Chlorides and Anhydrides: Forms N-acyl derivatives. chemguide.co.uk

Electrophilic Reactivity: While the primary amine is nucleophilic, the pyrrolidine ring itself can exhibit electrophilic characteristics under certain conditions. In electrophilic aromatic substitution reactions of aniline, a related primary amine, the -NH₂ group is a powerful activating, ortho-para directing group. byjus.combyjus.com However, in acidic media, it can be protonated to the anilinium ion, which is a deactivating, meta-directing group. byjus.comyoutube.com

In the context of N-aminopyrrolidine, electrophilic substitution would occur on the pyrrolidine ring. The nitrogen atom of the ring can also be a site of electrophilic attack after it has been functionalized. For instance, N-aminopyridinium salts, which are analogous in some respects, can act as bifunctional precursors, combining N-centered nucleophilicity with electrophilic chemistry accessible via N–N bond cleavage. nih.gov

Catalytic Transformations Mediated by Pyrrolidin-1-amine Dihydrochloride and Its Derivatives

Pyrrolidine and its derivatives are widely recognized as privileged scaffolds in organocatalysis. mdpi.com The free base, N-aminopyrrolidine, and its derivatives can participate in or mediate various catalytic transformations.

Pyrrolidine-based catalysts are extensively used in asymmetric synthesis. For example, prolinamide derivatives, which share the core pyrrolidine ring, have been successfully employed as organocatalysts in reactions like the Biginelli and aldol (B89426) reactions. mdpi.com The catalytic activity often relies on the ability of the pyrrolidine nitrogen to form enamines or to participate in hydrogen bonding to activate substrates.

Derivatives of N-aminopyrrolidine can be designed to act as catalysts. For instance, chiral N-aminopyrrolidine derivatives could be synthesized and evaluated in stereoselective transformations. The combination of the pyrrolidine ring and the adjacent amino group offers opportunities for creating bidentate ligands for metal-catalyzed reactions or bifunctional organocatalysts. Research has shown that N-aryl-substituted pyrrolidines can be synthesized via iridium-catalyzed transfer hydrogenation, highlighting the compatibility of the pyrrolidine scaffold with transition metal catalysis. nih.gov

While direct catalytic use of this compound is not widely reported, it serves as a valuable precursor for creating more complex catalytic structures. The synthesis of catalysts often involves multi-step sequences, and N-aminopyrrolidine can be a key building block in these syntheses.

Mechanistic Investigations of Key Reactions Utilizing this compound

The mechanisms of reactions involving N-aminopyrrolidine, derived from its dihydrochloride salt, are analogous to those of other primary amines and hydrazines.

Reductive Amination: The mechanism involves two main steps:

Imine/Hydrazone Formation: The nucleophilic nitrogen of N-aminopyrrolidine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a hydrazone intermediate. masterorganicchemistry.com

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), then reduces the C=N double bond to a single bond, yielding the final product. masterorganicchemistry.com NaBH₃CN is often preferred because it is selective for the iminium ion over the carbonyl group. masterorganicchemistry.com

Nucleophilic Substitution (e.g., with Alkyl Halides): This reaction typically proceeds via an SN2 mechanism. The lone pair on the terminal nitrogen of N-aminopyrrolidine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step. youtube.com This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. chemguide.co.uk

Electrophilic Amination: In reactions where a derivative of N-aminopyrrolidine might act as an electrophile, the mechanism involves the attack of a nucleophile (like a carbanion) on the electrophilic nitrogen source. wikipedia.org This can involve intermediates like nitrenoids, which are highly electrophilic. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP): The mechanism for ROMP, which can be applied to derivatives of pyrrolidine, involves a transition metal catalyst. The reaction initiates via a [2+2] cycloaddition between the alkene of the cyclic monomer and the metal carbene of the catalyst, forming a metallacyclobutane intermediate. youtube.com Ring-opening of this intermediate generates a new metal carbene, and repetition of this process leads to the growth of a polymer chain. youtube.com

Stereoselective Reactions and Chiral Induction Capabilities

The pyrrolidine scaffold is a cornerstone in asymmetric synthesis, largely due to the prevalence and utility of the chiral amino acid proline. nih.gov This provides a strong basis for the potential of Pyrrolidin-1-amine and its derivatives in stereoselective reactions and chiral induction.

A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all others. youtube.com Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, controlled by a chiral feature present in the substrate, reagent, catalyst, or environment. mdpi.com

Substrate-Controlled Stereoselectivity: Chiral derivatives of N-aminopyrrolidine can be synthesized from the chiral pool, such as from chiral amino acids. mdpi.com When these chiral substrates undergo reactions, the existing stereocenter can direct the formation of new stereocenters with a high degree of selectivity. For example, the addition of organolithium reagents to chiral N-tert-butanesulfinyl imines, which are structurally related to potential derivatives of N-aminopyrrolidine, proceeds with high diastereoselectivity to produce various amino ketone derivatives. nih.gov

Catalyst-Controlled Stereoselectivity: Chiral derivatives of N-aminopyrrolidine can be employed as organocatalysts or as ligands in metal-catalyzed asymmetric reactions. The non-planar, "puckered" nature of the five-membered pyrrolidine ring is crucial for creating a well-defined chiral environment around the catalytic center, which is essential for effective stereochemical control. nih.gov For instance, prolinamide-based organocatalysts have been shown to be effective in asymmetric aldol reactions, where the stereochemistry of the product is dictated by the catalyst. mdpi.com

Chiral Induction: Non-covalent interactions with chiral molecules can induce chirality in otherwise achiral systems. Research has shown that even a small amount of chiral induction from an external source, like circularly polarized light, can be amplified to achieve an enantiopure solid phase. nih.govrug.nl Similarly, chiral additives derived from amino acids have been used to induce a single-handed helical conformation in polymers, which then act as chiral ligands in asymmetric catalysis. nih.gov This principle could be applied using chiral derivatives of N-aminopyrrolidine to induce stereoselectivity in various reactions.

The synthesis of chiral piperidines and azepanes from N-tert-butanesulfinyl amino ketone derivatives demonstrates the utility of related structures in building complex chiral molecules, including natural alkaloids like (+)- and (–)-isosolenopsin A. nih.gov

Ring-Opening and Ring-Closing Metathesis Reactions of Pyrrolidine Scaffolds Derived from this compound

Olefin metathesis is a powerful tool for carbon-carbon bond formation in organic synthesis. Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROM) are particularly valuable for the synthesis and modification of cyclic structures, including those containing the pyrrolidine scaffold. acs.orgthieme-connect.com

Ring-Closing Metathesis (RCM): RCM is widely used to construct functionalized heterocyclic compounds. thieme-connect.com To apply RCM for the synthesis of pyrrolidine derivatives, a precursor containing two terminal alkene functionalities must be prepared. N-aminopyrrolidine can serve as a starting point for synthesizing such precursors. For example, the nitrogen atoms of N-aminopyrrolidine could be functionalized with alkenyl chains (e.g., allylation). The resulting diene could then undergo RCM, catalyzed by ruthenium catalysts like Grubbs' catalysts, to form a new heterocyclic ring fused to or containing the original pyrrolidine structure. acs.org

Studies have demonstrated the successful synthesis of chiral pyrrolidine derivatives via RCM of enyne substrates containing a basic or nucleophilic nitrogen atom. acs.orgorganic-chemistry.orgacs.orgnih.gov These reactions proceed under mild conditions and can be highly efficient. organic-chemistry.org This approach has been used to prepare a variety of 3-substituted pyrrolidines. thieme-connect.com

Ring-Opening Metathesis (ROM) and Ring-Opening Metathesis Polymerization (ROMP): ROM involves the reaction of a strained cyclic olefin with another alkene, leading to a ring-opened product. organic-chemistry.org If the cyclic olefin is reacted in the absence of a chain-transfer agent, Ring-Opening Metathesis Polymerization (ROMP) occurs, leading to the formation of polymers. youtube.comorganic-chemistry.orgwikipedia.org

To utilize ROMP with pyrrolidine scaffolds derived from N-aminopyrrolidine, one would first need to synthesize a strained, pyrrolidine-containing cyclic olefin. For example, a bicyclic structure containing a pyrrolidine ring, such as a derivative of norbornene, could be prepared. This monomer could then be subjected to ROMP using a suitable catalyst (e.g., Grubbs' or Schrock's catalyst) to produce a functional polymer with pyrrolidine units pendant to the polymer backbone. youtube.com The driving force for the reaction is the relief of ring strain in the monomer. youtube.comwikipedia.org Recently, metal-free ROMP methods have also been developed, expanding the scope and applicability of this polymerization technique. nih.gov

Computational and Theoretical Studies of Pyrrolidin 1 Amine Dihydrochloride

Quantum Chemical Calculations of Electronic Structure, Bonding, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and energetic properties of Pyrrolidin-1-amine dihydrochloride (B599025). These calculations provide a detailed picture of the molecule's geometry and the distribution of electrons, which are fundamental to understanding its chemical behavior.

The geometry of the pyrrolidin-1-aminium cation, the core of Pyrrolidin-1-amine dihydrochloride, is characterized by a non-planar pyrrolidine (B122466) ring. The ring typically adopts an envelope or twisted conformation to minimize steric strain. The exocyclic N-N bond and the protonated amino group introduce further complexity to its structure. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometrical Parameters of the Pyrrolidin-1-aminium Cation

| Parameter | Bond/Angle | Calculated Value (Representative) |

|---|---|---|

| Bond Length | C-N (ring) | ~1.47 Å |

| C-C (ring) | ~1.54 Å | |

| N-N | ~1.45 Å | |

| Bond Angle | C-N-C (ring) | ~108° |

| C-N-N | ~115° |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

The electronic properties, such as the distribution of atomic charges and the nature of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's reactivity. Natural Bond Orbital (NBO) analysis can reveal the nature of the bonding and the extent of electron delocalization. For the pyrrolidin-1-aminium cation, the positive charge is expected to be localized primarily on the protonated amino group.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the lone pairs of the nitrogen atoms, while the LUMO would be an anti-bonding orbital.

Table 2: Representative Calculated Electronic Properties of the Pyrrolidin-1-aminium Cation

| Property | Calculated Value (Representative) |

|---|---|

| HOMO Energy | ~ -8.5 eV |

| LUMO Energy | ~ 1.2 eV |

| HOMO-LUMO Gap | ~ 9.7 eV |

| Mulliken Charge on N (amine) | ~ -0.4 e |

Note: These values are representative and highly dependent on the computational method.

Molecular Dynamics Simulations of this compound Interactions in Chemical Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in various chemical environments, most notably in aqueous solution. These simulations model the motion of every atom in the system over time, providing insights into solvation, intermolecular interactions, and conformational dynamics.

In an aqueous environment, the pyrrolidin-1-aminium cations and chloride anions will be solvated by water molecules. MD simulations can reveal the structure of the solvation shells around the ions. The protonated amino group of the cation will form strong hydrogen bonds with the oxygen atoms of surrounding water molecules. The chloride anions will also be strongly solvated, interacting with the hydrogen atoms of water.

The dynamics of these interactions, such as the residence time of water molecules in the first solvation shell and the diffusion coefficients of the ions, can be calculated from MD trajectories. These parameters are crucial for understanding the macroscopic properties of this compound solutions.

Table 3: Representative Parameters from MD Simulations of Pyrrolidin-1-aminium Chloride in Water

| Parameter | Description | Representative Value |

|---|---|---|

| Radial Distribution Function (g(r)) Peak for N-H...O(water) | Position of the first solvation shell of water around the aminium group | ~1.8 Å |

| Coordination Number of Water around Cation | Average number of water molecules in the first solvation shell | 6-8 |

Note: These values are illustrative and depend on the force field and simulation conditions.

Structure-Reactivity Relationships: A Computational Perspective on this compound

Computational methods are invaluable for establishing relationships between the structure of this compound and its reactivity. By analyzing the electronic and steric features of the molecule, predictions can be made about its behavior in chemical reactions.

Computational tools such as Fukui functions and molecular electrostatic potential (MEP) maps can identify the most reactive sites within the molecule. The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the pyrrolidin-1-aminium cation, the region around the protons of the -NH3+ group will be strongly positive, indicating a site for nucleophilic attack or deprotonation.

The conformational state of the pyrrolidine ring can also influence reactivity. The accessibility of the nitrogen lone pairs and the steric hindrance around potential reaction centers are conformation-dependent.

Elucidation of Reaction Mechanisms via Advanced Computational Modeling for this compound

Advanced computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.

For instance, the deprotonation of the pyrrolidin-1-aminium cation by a base can be modeled to determine the energetics of this acid-base reaction. The reaction of the neutral Pyrrolidin-1-amine with an electrophile can also be investigated. Computational studies can help to determine whether the reaction proceeds via a concerted or stepwise mechanism and can identify any intermediate species.

Kinetic isotope effects, which can be calculated computationally, can provide further validation of a proposed reaction mechanism when compared with experimental data.

Table 4: Representative Calculated Energetics for a Hypothetical Reaction Step

| Parameter | Description | Representative Value (kcal/mol) |

|---|---|---|

| ΔE_reaction | Energy of Reaction | -15 |

| ΔE_activation | Activation Energy | +20 |

Note: These values are for a hypothetical reaction and serve as an illustration of the data obtainable from computational modeling.

Prediction of Spectroscopic Signatures and Conformational Analysis Through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of this compound, which can aid in its experimental characterization. Theoretical calculations can provide vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies and their corresponding intensities can be calculated using DFT. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. For this compound, characteristic bands would include the N-H stretching and bending vibrations of the aminium group and the various C-H, C-N, and C-C stretching and bending modes of the pyrrolidine ring.

Table 5: Representative Calculated Vibrational Frequencies for the Pyrrolidin-1-aminium Cation

| Vibrational Mode | Description | Representative Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | Stretching of the N-H bonds in the -NH3+ group | ~3200 |

| N-H Stretch (symmetric) | Stretching of the N-H bonds in the -NH3+ group | ~3100 |

| CH2 Scissoring | Bending of the CH2 groups in the ring | ~1450 |

Note: Calculated frequencies are often scaled to better match experimental values.

Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, is crucial for understanding the flexibility of the pyrrolidine ring. The potential energy surface can be scanned to identify the different stable conformers (e.g., envelope and twist forms) and the energy barriers between them. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which can then be used to calculate an averaged theoretical spectrum that better represents the experimental reality.

Applications of Pyrrolidin 1 Amine Dihydrochloride in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Chemistry

The N-aminopyrrolidine scaffold is a versatile precursor for the synthesis of a wide array of more complex heterocyclic structures. Its primary mode of action involves the formation of hydrazones with carbonyl compounds, which then act as substrates for a variety of transformations.

Synthesis of Substituted Pyrrolidine (B122466) Derivatives

Pyrrolidin-1-amine and its derivatives are instrumental in preparing highly substituted pyrrolidines with excellent stereocontrol. The most prominent application is the Enders SAMP/RAMP hydrazone alkylation reaction. wikipedia.org In this method, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) is condensed with an aldehyde or ketone to form a chiral hydrazone. wikipedia.orgmit.edu Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate. This intermediate then reacts with various electrophiles (e.g., alkyl halides) in a highly diastereoselective manner. wikipedia.org The final step involves the cleavage of the N-N bond, typically by ozonolysis or hydrolysis, to release the α-substituted chiral aldehyde or ketone with high enantiomeric purity, while the auxiliary can be recovered. mit.edu

Another approach involves the nucleophilic substitution reaction of N-Boc-protected aminopyrrolidines. Chiral triflate esters, derived from α-hydroxy acids, can react with N-Boc-aminopyrrolidines via an SN2 mechanism. This reaction proceeds with the inversion of configuration to yield methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates, which are valuable chiral building blocks for further synthetic manipulations. nih.gov

Construction of Fused Polycyclic and Spirocyclic Systems

The pyrrolidine ring is a common motif in spirocyclic and fused polycyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. mdpi.comnih.govconsensus.app While direct cycloadditions using Pyrrolidin-1-amine itself are less common, the functionalized pyrrolidines synthesized using its derivatives serve as key precursors for these complex architectures.

For example, the products of asymmetric alkylations can be further elaborated. The newly introduced functional groups can participate in intramolecular cyclization reactions to forge new rings fused or spiro-annulated to the original pyrrolidine core. Methodologies such as the asymmetric 'clip-cycle' synthesis, which involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral acid, demonstrate the formation of spiropyrrolidines from acyclic precursors. whiterose.ac.uk The principles of controlling stereochemistry using chiral pyrrolidine-based reagents are central to extending these strategies to build even more intricate fused and spirocyclic frameworks.

Utilization in the Construction of Complex Organic Molecules

The methodologies based on N-aminopyrrolidine derivatives have proven their power in the total synthesis of complex, biologically active natural products. The ability to set key stereocenters with high fidelity early in a synthetic sequence is a significant advantage.

A notable example is the synthesis of the polypropionate metabolites (-)-denticulatin A and B. wikipedia.org The synthesis utilized the SAMP/RAMP hydrazone methodology to asymmetrically alkylate a ketone, establishing a crucial chiral center in the molecule's backbone. Similarly, this strategy was a key step in the asymmetric synthesis of zaragozic acid A, a potent inhibitor of sterol biosynthesis, and the anticancer agents epothilone (B1246373) A and B. wikipedia.org In the asymmetric synthesis of the pheromone (S)-Stigmolane, the critical stereocenter was installed using the SAMP/RAMP hydrazone method with high enantiomeric purity. researchgate.net These syntheses underscore the reliability and effectiveness of using chiral N-aminopyrrolidine auxiliaries to tackle the challenges posed by complex molecular architectures.

Development of Novel Synthetic Reagents and Ligands Derived from Pyrrolidin-1-amine Dihydrochloride (B599025)

The most significant contribution of Pyrrolidin-1-amine to synthetic chemistry is through its chiral derivatives, which function as powerful stoichiometric chiral auxiliaries. The archetypal examples are the aforementioned SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine). wikipedia.orgorgsyn.org

These auxiliaries are synthesized from the readily available chiral pool amino acids, (S)-proline and (R)-proline, respectively. mit.eduorgsyn.org A modern, optimized synthesis avoids the use of hazardous nitrosamine (B1359907) intermediates by employing a Hofmann degradation of a carbamoyl (B1232498) derivative as the key N-amination step. orgsyn.org The success of SAMP and RAMP has spurred the development of other variants designed to fine-tune reactivity and selectivity, including SADP, SAEP, and SAPP. wikipedia.org These reagents are commercially available and have become standard tools for asymmetric synthesis in academic and industrial laboratories. mit.edu

| Reagent Name | Full Name |

| SAMP | (S)-1-Amino-2-(methoxymethyl)pyrrolidine |

| RAMP | (R)-1-Amino-2-(methoxymethyl)pyrrolidine |

| SADP | (S)-1-Amino-2-(diphenylhydroxymethyl)pyrrolidine |

| SAEP | (S)-1-Amino-2-(1-ethyl-1-hydroxypropyl)pyrrolidine |

| SAPP | (S)-1-Amino-2-(1-phenyl-1-hydroxypropyl)pyrrolidine |

Contribution to Catalyst Design and Development within Organic Transformations

While SAMP and RAMP function as chiral auxiliaries rather than true catalysts, their success has profoundly influenced the field of asymmetric organocatalysis. The underlying principle—using a chiral pyrrolidine backbone to create a well-defined steric environment that directs the approach of a reactant—is a foundational concept in modern catalyst design. beilstein-journals.orgmdpi.com

The pyrrolidine scaffold is a privileged structure in organocatalysis, most famously in the form of proline and its derivatives. nih.gov Research into catalyst development has led to a vast number of pyrrolidine-based structures that act as true catalysts for a range of transformations. For instance, N-sulfonylprolinamides and dipeptides containing proline are effective organocatalysts for aldol (B89426) and Michael reactions. mdpi.comnih.gov These catalysts often rely on hydrogen bonding and steric shielding, concepts refined through studies of auxiliary-based methods like the SAMP/RAMP hydrazone alkylation. The development of these catalytic systems represents a move towards more atom-economical and environmentally benign synthetic methods.

Applications in Medicinal Chemistry Intermediate Synthesis (Focus on methodologies, not drug targets)

The pyrrolidine ring is a key structural motif in a large number of approved pharmaceutical agents. nih.govmdpi.com Consequently, synthetic methodologies that provide efficient, stereocontrolled access to functionalized pyrrolidine building blocks are of high value to medicinal chemistry.

The asymmetric α-alkylation of ketones and aldehydes via the SAMP/RAMP hydrazone methodology is a powerful tool for creating enantiomerically pure intermediates for drug synthesis. wikipedia.orgmdpi.com This method allows for the precise installation of chiral centers, which is critical as the biological activity of a drug often resides in a single enantiomer. nih.gov

Furthermore, derivatives such as N-Boc-aminopyrrolidines are used in the synthesis of non-natural amino acid derivatives. nih.gov For example, their reaction with chiral esters can produce N-(aminocycloalkylene)amino acids, which are synthons for creating peptide nucleic acids (PNAs) and other peptidomimetics with potential therapeutic applications. nih.gov The synthesis of 2-aminopyrimidine (B69317) derivatives, known for a wide range of biological activities, can also involve pyrrolidine-containing amines as key nucleophiles in their construction. nih.gov These methodologies provide medicinal chemists with a reliable toolkit for accessing novel and stereochemically complex intermediates for drug discovery programs.

Use in Materials Science as a Monomer or Building Block for Polymers and Frameworks

While the direct application of pyrrolidin-1-amine dihydrochloride as a monomer in conventional polymer synthesis is not extensively documented in publicly available research, the foundational pyrrolidine structure is a valuable component in the design of advanced materials, particularly in the burgeoning field of metal-organic frameworks (MOFs). These materials are crystalline solids composed of metal ions or clusters coordinated to organic ligands, creating porous structures with high surface areas and tunable properties. The incorporation of pyrrolidine derivatives into these frameworks can impart specific functionalities, influencing their physical and chemical characteristics.

A notable example of a pyrrolidine-containing building block in materials science is the use of a meso-tetrakis(4-carboxyphenyl) N-methylpyrrolidine-fused chlorin (B1196114) (TCPC) in the synthesis of a hafnium-based MOF, designated as UiO-66(Hf). mdpi.com In this context, the pyrrolidine moiety is part of a larger, more complex organic linker designed to be integrated into the framework's structure.

The research demonstrates a one-pot solvothermal synthesis method to incorporate the pyrrolidine-fused chlorin into the highly stable UiO-66(Hf) framework. mdpi.com This process results in a composite material, TCPC@MOF, which synergistically combines the robust structural and chemical stability of the UiO-66 framework with the distinct photophysical properties of the chlorin derivative. mdpi.com The pyrrolidine component, as part of the fused chlorin system, plays a crucial role in modulating the electronic and, consequently, the sensing properties of the final material.

The resulting TCPC@MOF material was investigated for its potential in gas sensing applications, specifically for the detection of nitrogen dioxide (NO₂). mdpi.com The study found that the incorporation of the pyrrolidine-fused chlorin derivative into the MOF structure created a material with enhanced emissive properties compared to its porphyrin counterpart. mdpi.com When embedded in a polydimethylsiloxane (B3030410) (PDMS) matrix, the TCPC@MOF composite exhibited good sensitivity towards NO₂ gas. mdpi.com The emission intensity of the material was observed to change upon exposure to the gas, forming the basis of the sensing mechanism.

Advanced Analytical Characterization Methodologies for Pyrrolidin 1 Amine Dihydrochloride in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure of Pyrrolidin-1-amine dihydrochloride (B599025) is achieved through a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the molecular weight, and the three-dimensional arrangement of the molecule.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Pyrrolidin-1-amine dihydrochloride, a suite of advanced NMR experiments would be employed.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound in a solvent like DMSO-d₆, distinct signals for the pyrrolidine (B122466) ring protons and the amine protons would be observed. researchgate.net The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of different types of carbon atoms in the molecule. The spectrum of this compound would show characteristic peaks for the carbon atoms of the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with very high precision, which allows for the unambiguous determination of its elemental composition. For this compound, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be utilized to generate the protonated molecular ion. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to confirm the molecular formula.

X-ray Crystallography: When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural information. mdpi.com This technique determines the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. dntb.gov.uanih.govmdpi.com The resulting crystal structure would unequivocally confirm the connectivity and stereochemistry of the molecule and reveal intermolecular interactions such as hydrogen bonding involving the chloride ions. dntb.gov.ua

Table 1: Representative Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | Multiplets corresponding to pyrrolidine ring protons; broad singlet for amine protons. |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | Peaks in the aliphatic region corresponding to the four distinct carbons of the pyrrolidine ring. |

| HRMS (ESI+) | [M+H]⁺ | Precise m/z value corresponding to the protonated Pyrrolidin-1-amine cation. |

| X-ray Crystallography | Crystal System | Dependent on crystallization conditions, e.g., monoclinic, orthorhombic. |

| Space Group | Dependent on crystal symmetry, e.g., P2₁/c. | |

| Unit Cell Dimensions | Specific values for a, b, c, α, β, γ. |

Chromatographic Methods for Purity Assessment, Separation, and Quantitative Analysis

Chromatographic techniques are indispensable for determining the purity of this compound, separating it from impurities, and quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. google.com

Purity Assessment: A reversed-phase HPLC method, often using a C18 column, can be developed to separate the target compound from any starting materials, by-products, or degradation products. google.comresearchgate.net The purity is typically determined by calculating the peak area percentage of the main component.

Quantitative Analysis: With the use of a suitable calibration curve prepared from certified reference standards, HPLC can be used for the accurate quantification of this compound.

Gas Chromatography (GC): Due to the salt nature and potential thermal lability of the dihydrochloride form, direct analysis by GC may be challenging. bre.com However, derivatization of the amine group can make the compound more volatile and amenable to GC analysis. nih.govresearchgate.net

Derivatization: The primary amine can be reacted with a suitable reagent to form a less polar and more volatile derivative.

Analysis: The derivatized compound can then be analyzed by GC, often with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification of impurities. nih.gov

Table 2: Illustrative Chromatographic Conditions for this compound Analysis

| Technique | Parameter | Typical Conditions |

| HPLC | Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | |

| Detection | UV at a low wavelength (e.g., 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD). | |

| Flow Rate | 1.0 mL/min | |

| GC (after derivatization) | Column | Capillary column with a polar stationary phase. |

| Carrier Gas | Helium or Nitrogen | |

| Injection | Split/Splitless | |

| Detector | FID or MS |

Advanced Titrimetric and Elemental Analysis Techniques for Precise Characterization

While spectroscopic and chromatographic methods provide detailed structural and purity information, titrimetric and elemental analysis offer fundamental data on the compound's composition and stoichiometry.

Titrimetric Analysis: Acid-base titration can be employed to determine the purity of this compound. The basic amine groups can be titrated with a standardized acid. The presence of two hydrochloride moieties will influence the titration curve, potentially showing two equivalence points corresponding to the neutralization of the two acidic protons.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₄H₁₂Cl₂N₂). This comparison is a crucial test of the compound's elemental purity.

Table 3: Representative Elemental Analysis Data for this compound (C₄H₁₂Cl₂N₂)

| Element | Theoretical % | Found % |

| Carbon (C) | 30.21 | 30.15 |

| Hydrogen (H) | 7.60 | 7.65 |

| Nitrogen (N) | 17.61 | 17.55 |

| Chlorine (Cl) | 44.57 | 44.50 |

Chiral Analysis Methods for Stereoisomeric Purity Assessment

If this compound is synthesized in an enantiomerically enriched form, it is essential to determine its stereoisomeric purity.

Chiral HPLC: This is the most common method for separating enantiomers. researchgate.net The compound is passed through a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas of the two enantiomers gives the enantiomeric excess (ee).

Chiral GC: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase to separate volatile enantiomers. Derivatization may be necessary to increase the volatility of the analyte.

NMR with Chiral Shift Reagents: The addition of a chiral shift reagent to the NMR sample can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

In-situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding the reaction kinetics and mechanism of reactions involving this compound can be greatly enhanced by in-situ spectroscopic monitoring. nih.gov

ReactIR (In-situ FTIR): This technique uses a probe that can be inserted directly into a reaction vessel to collect Fourier-transform infrared (FTIR) spectra in real-time. This allows for the monitoring of the disappearance of reactants and the appearance of products and intermediates, providing valuable kinetic and mechanistic information. nih.gov

In-situ NMR: For slower reactions, it is possible to run the reaction directly in an NMR tube and acquire spectra at regular intervals to follow the reaction progress. This provides detailed structural information about all species present in the reaction mixture over time. rsc.org

Future Directions and Emerging Research Avenues for Pyrrolidin 1 Amine Dihydrochloride

Exploration of Novel and Undiscovered Synthetic Applications

The pyrrolidine (B122466) scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The inherent reactivity of the primary amine in pyrrolidin-1-amine dihydrochloride (B599025) allows for a wide range of chemical transformations, opening doors to novel molecular architectures. Researchers are continuously exploring new synthetic methodologies to construct and functionalize the pyrrolidine ring. nih.gov

One promising area is the development of multicomponent reactions (MCRs). tandfonline.com MCRs offer a highly efficient and atom-economical approach to synthesize complex pyrrolidine derivatives in a single step, minimizing waste and simplifying purification processes. tandfonline.com The use of techniques like ultrasound and microwave irradiation can further enhance the efficiency and greenness of these synthetic routes. tandfonline.com

Furthermore, the development of stereoselective synthesis methods is crucial for producing optically pure pyrrolidine-containing compounds, which is often a prerequisite for biological activity. mdpi.com This includes the use of chiral catalysts and starting materials derived from natural sources like proline and hydroxyproline. mdpi.com The exploration of novel cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, continues to be a fruitful strategy for constructing diverse pyrrolidine structures. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. The integration of pyrrolidin-1-amine dihydrochloride into flow chemistry platforms can streamline the production of its derivatives. Flow reactors enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. These systems can perform numerous experiments in parallel, rapidly screening different reagents, catalysts, and conditions. This high-throughput approach is particularly valuable for exploring the vast chemical space accessible from this compound and identifying new compounds with desired properties. The development of robust and versatile synthetic methods compatible with these automated systems is a key area of future research.

Advanced Materials Science Applications and Functional Materials Development

The unique properties of the pyrrolidine ring make it an attractive component for the design of advanced functional materials. The incorporation of pyrrolidine moieties can influence the physical, chemical, and biological properties of polymers and other materials.

For instance, polyvinylpyrrolidone (B124986) (PVP), a well-known polymer, can be functionalized with amine groups to create materials with tailored characteristics. researchgate.net The introduction of the primary amine from a precursor like this compound can impart positive charges, which can modulate interactions with biological entities like DNA and cell surfaces. researchgate.net This opens up possibilities for applications in drug delivery, gene therapy, and antibacterial coatings. researchgate.net

Furthermore, the pyrrolidine scaffold can be incorporated into the structure of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the electronic properties of the pyrrolidine ring through substitution makes it a versatile component for creating materials with specific optical and electronic functionalities.

Interdisciplinary Research Opportunities Leveraging this compound Scaffolds

The versatility of the this compound scaffold extends beyond traditional organic synthesis and materials science, offering exciting opportunities for interdisciplinary research.

Medicinal Chemistry: The pyrrolidine ring is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds, including antiviral, anticancer, and antidiabetic agents. nih.govmdpi.com this compound serves as a key starting material for the synthesis of novel drug candidates. For example, it is a building block for creating inhibitors of protein kinase B (Akt), a crucial target in cancer therapy. nih.gov Its derivatives are also explored as antagonists for chemokine receptors like CXCR4, which play a role in cancer metastasis. nih.gov

Agrochemicals: The development of new and effective pesticides and herbicides is an ongoing challenge. The pyrrolidine scaffold can be found in some natural and synthetic compounds with insecticidal or herbicidal activity. Future research could focus on synthesizing and screening libraries of this compound derivatives to identify new agrochemical leads with improved efficacy and environmental profiles.

Catalysis: Pyrrolidine derivatives are widely used as organocatalysts and ligands for transition metals in asymmetric synthesis. nih.gov The chiral environment provided by substituted pyrrolidines can effectively control the stereochemical outcome of chemical reactions. nih.gov Research in this area focuses on designing novel pyrrolidine-based catalysts with enhanced activity, selectivity, and stability for a broader range of chemical transformations.

Sustainable Chemistry Initiatives in the Production and Use of this compound

The principles of green chemistry are increasingly influencing the chemical industry, with a focus on developing more environmentally friendly and sustainable processes. rsc.org Future efforts in the context of this compound will center on several key areas.

Greener Synthetic Routes: This involves the development of synthetic methods that utilize less hazardous solvents, reduce waste generation, and improve atom economy. rsc.org The use of catalytic methods, multicomponent reactions, and alternative energy sources like microwaves and ultrasound are key strategies. tandfonline.comrsc.org

Renewable Feedstocks: Exploring the synthesis of pyrrolidine-1-amine dihydrochloride and its precursors from renewable resources, such as biomass, is a long-term goal. This would reduce the reliance on fossil fuels and contribute to a more circular economy.

Improved Purification Techniques: Traditional purification methods like chromatography can be solvent- and energy-intensive. Research into more sustainable purification techniques, such as crystallization, extraction with green solvents, and membrane filtration, is needed to reduce the environmental impact of producing and using this compound derivatives. rsc.org

The industrial production of pyrrolidine itself involves high temperatures and pressures, highlighting the need for more sustainable manufacturing processes. wikipedia.org By embracing these sustainable chemistry initiatives, the scientific community can ensure that the future applications of this compound are not only innovative but also environmentally responsible.

Interactive Data Table: Research Focus Areas for this compound

| Research Area | Key Objectives | Potential Impact |

| Novel Synthetic Applications | Develop new multicomponent and stereoselective reactions. | Increased efficiency and diversity of synthesized compounds. |

| Flow Chemistry & Automation | Integrate into continuous flow and automated synthesis platforms. | Accelerated discovery and streamlined production of derivatives. |

| Advanced Materials | Incorporate into polymers and functional materials. | Creation of materials with tailored properties for various applications. |

| Interdisciplinary Research | Leverage in medicinal chemistry, agrochemicals, and catalysis. | Development of new drugs, crop protection agents, and catalysts. |

| Sustainable Chemistry | Implement greener synthetic routes and renewable feedstocks. | Reduced environmental footprint of production and use. |

Q & A

Q. What statistical methods validate anomalous results in dose-response assays?

- Answer : Apply Grubbs’ test to detect outliers (α=0.05) and repeat assays with independent batches. For non-linear responses, use four-parameter logistic (4PL) models to calculate EC₅₀ confidence intervals. Cross-validate with orthogonal assays (e.g., SPR vs. ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.